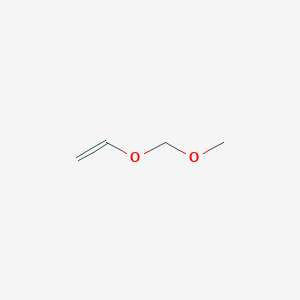
4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene is an organic compound with the molecular formula C12H22 It is a branched hydrocarbon with two methyl groups and an isopropyl group attached to a hepta-diene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene typically involves the alkylation of a suitable diene precursor with isopropyl and methyl groups. One common method is the reaction of 4,6-dimethylhepta-2,4-diene with isopropyl bromide in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the alkylation process. The product is then purified through distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the diene using catalysts like palladium on carbon can yield the saturated hydrocarbon.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.
Substitution: Chlorine gas in the presence of UV light or bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: Formation of 4,6-dimethyl-3-(propan-2-yl)heptan-2-one.
Reduction: Formation of 4,6-dimethyl-3-(propan-2-yl)heptane.
Substitution: Formation of this compound chloride or bromide.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or signaling pathways. In chemical reactions, its diene structure enables participation in Diels-Alder reactions, forming cyclohexene derivatives.
Comparación Con Compuestos Similares
4,6-Dimethylhepta-2,4-diene: Lacks the isopropyl group, making it less sterically hindered.
3-Isopropylhepta-2,4-diene: Lacks the methyl groups at positions 4 and 6, affecting its reactivity and physical properties.
4,6-Dimethyl-3-(propan-2-yl)heptane: Saturated version of the compound, with different chemical reactivity.
Uniqueness: 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene is unique due to its combination of methyl and isopropyl groups on a diene backbone, which imparts specific steric and electronic properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propiedades
Número CAS |
63787-86-0 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
4,6-dimethyl-3-propan-2-ylhepta-2,4-diene |
InChI |
InChI=1S/C12H22/c1-7-12(10(4)5)11(6)8-9(2)3/h7-10H,1-6H3 |
Clave InChI |
QWTIBZCZZQCELH-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C(C)C)C(=CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)


![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)



![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)



![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
